(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

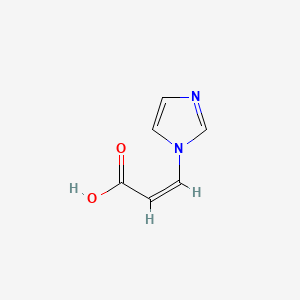

“(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” is a derivative of fullerene . Fullerenes are a class of carbon allotropes in which carbon atoms are arranged in the form of a hollow sphere, tube, or other shape. The introduction of the fullerene moiety into poly (β‐styryl)‐hydroxamic acid enhances its reactivity and chemical stability .

Synthesis Analysis

A new fullerene derivative, poly (β‐styryl)‐ (12‐methanofullerene‐C60)‐61‐formo hydroxamic acid, has been synthesized . This synthesis was achieved via a “Bingel-decarboxylation” route .

Molecular Structure Analysis

The molecular structure of “(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” is based on the fullerene C60 molecule, which is a spherical molecule composed of 60 carbon atoms . The “(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” derivative introduces additional functional groups to the fullerene structure .

Chemical Reactions Analysis

The “(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” derivative has been applied for the solid phase extraction, separation, preconcentration, and ICP‐MS determination of Ce, La, Pr, Nd, Sm, and Gd . The introduction of the fullerene moiety into poly (β‐styryl)‐hydroxamic acid enhances its reactivity, chemical stability, and can be recycled for their determination .

科学的研究の応用

Solid Phase Extraction and Preconcentration of Rare Earth Elements

(1,2-Methanofullerene C60)-61-carboxylic acid has been utilized in the development of novel materials for the solid phase extraction, separation, and preconcentration of rare earth elements (REEs). This application is crucial in analytical chemistry for the detection and quantification of REEs, which are essential in various high-tech industries. The compound’s unique structure allows for efficient binding and isolation of REEs from complex matrices, facilitating their subsequent analysis by techniques such as ICP-MS .

Analytical Chemistry: ICP-MS Determination

In the realm of analytical chemistry, this fullerene derivative has been synthesized and applied for the inductively coupled plasma mass spectrometry (ICP-MS) determination of specific lanthanides such as cerium (Ce), lanthanum (La), praseodymium (Pr), neodymium (Nd), samarium (Sm), and gadolinium (Gd). The compound’s ability to form complexes with these metals enhances their detection sensitivity and accuracy in ICP-MS analysis .

Research on Rare Earth Ore Processing

The compound has also been studied for its potential in the extraction and recovery processes of cerium from rare earth ores. Its application in solvent extraction techniques demonstrates its versatility and importance in the field of metallurgy and mineral processing. The research focuses on optimizing the extraction conditions to maximize recovery rates while minimizing environmental impact .

作用機序

Target of Action

Fullerenes and their derivatives are known to interact with various biological targets due to their unique physicochemical properties .

Mode of Action

Fullerenes and their derivatives are known to interact with biological systems through various mechanisms, such as radical scavenging, electron transfer, and physical interactions with cellular components .

Biochemical Pathways

Fullerenes and their derivatives have been shown to influence various biochemical processes, including oxidative stress, inflammation, and cellular signaling .

Pharmacokinetics

The carboxyl functional group present in the compound could potentially enhance its solubility and bioavailability .

Result of Action

Fullerenes and their derivatives have been reported to exhibit various biological activities, including antioxidant, antiviral, antimicrobial, and neuroprotective effects .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID involves the addition of carboxylic acid to a pre-existing C60 fullerene molecule. This can be achieved through a series of reactions that modify the C60 molecule to allow for the addition of the carboxylic acid group.", "Starting Materials": ["C60 Fullerene", "Carboxylic Acid", "Solvent", "Reagents"], "Reaction": ["1. Dissolve C60 fullerene in a suitable solvent such as toluene or benzene", "2. Add reagents such as potassium or sodium hydroxide to the solution to generate reactive intermediates", "3. React the intermediates with the carboxylic acid to form the (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID", "4. Purify the product using techniques such as chromatography or recrystallization"] } | |

CAS番号 |

155116-19-1 |

分子式 |

C62H2O2 |

分子量 |

778.696 |

InChI |

InChI=1S/C62H2O2/c63-60(64)59-61-55-47-39-29-19-11-3-1-2-5-9-7(3)15-23-17(9)27-21-13(5)14-6(2)10-8-4(1)12(11)20-26-16(8)24-18(10)28-22(14)32-31(21)41-35(27)45-37(23)43(33(39)25(15)19)51(55)53(45)57-49(41)50-42(32)36(28)46-38(24)44-34(26)40(30(20)29)48(47)56(61)52(44)54(46)58(50)62(57,59)61/h59H,(H,63,64) |

InChIキー |

MBKSWMAEFHNSMF-UHFFFAOYSA-N |

SMILES |

C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1',2',3',4',5'-13C5]2'-Deoxyuridine](/img/structure/B583583.png)